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Compound Name:
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tetrafluoronickelate(2-)

Cat. No.: B078005 Get Quote

A comprehensive comparison between experimentally determined and theoretically calculated

properties of potassium nickel fluoride (K₂NiF₄) is presented for researchers, scientists, and

professionals in drug development. This guide summarizes key structural, magnetic, and

electronic data in clearly structured tables, provides detailed experimental methodologies, and

visualizes the comparative workflow.

Structural Properties: A Close Correlation
The crystal structure of K₂NiF₄ has been well-characterized both experimentally and

theoretically, revealing a tetragonal lattice with the space group I4/mmm. This structure

consists of NiF₆ octahedra layers separated by potassium ions.[1] A comparison of the lattice

parameters obtained from experimental measurements and those calculated using Density

Functional Theory (DFT) shows a strong agreement, validating the computational models used.

Experimental work by MacChesney et al. (1969) reported room-temperature lattice parameters

of a = 4.006 Å and c = 13.076 Å.[2] Theoretical calculations from the Materials Project,

employing DFT, predict lattice parameters of a = 4.008 Å and c = 13.136 Å. The minor

deviations between the experimental and theoretical values underscore the accuracy of

modern computational approaches in predicting the structural properties of such materials.
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Property Experimental Value Theoretical Value (DFT)

Lattice Parameter 'a' 4.006 Å[2] 4.008 Å

Lattice Parameter 'c' 13.076 Å[2] 13.136 Å

Crystal System Tetragonal[1] Tetragonal[1]

Space Group I4/mmm[1] I4/mmm[1]

Magnetic Behavior: A Two-Dimensional
Antiferromagnet
K₂NiF₄ is recognized as a classic example of a two-dimensional quadratic-layer

antiferromagnet.[2] In this magnetic structure, the nickel ions within the NiF₂ planes exhibit

antiferromagnetic ordering, where adjacent spins align in opposite directions.

The strength of the magnetic interactions is quantified by the intra-plane exchange interaction

parameter (J), which has been experimentally estimated to be approximately 125 K.[2] The

magnetic ordering vanishes above a critical temperature known as the Néel temperature (Tₙ).

For an antiferromagnetic material, the Néel temperature corresponds to the peak in its

magnetic susceptibility as a function of temperature. While a specific experimental value for the

Néel temperature of K₂NiF₄ is not explicitly stated in the readily available literature, it is a key

parameter in characterizing its magnetic properties. Theoretical calculations from the Materials

Project indicate a magnetic moment of 2.00 µB/f.u. for the nickel ion, consistent with a high-

spin Ni²⁺ configuration.

Property Experimental Value Theoretical Value (DFT)

Magnetic Ordering Antiferromagnetic[2] Antiferromagnetic

Intra-plane Exchange (J) ≈ 125 K[2] -

Magnetic Moment (Ni²⁺) - 2.00 µB/f.u.

Electronic Properties: The Band Gap
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The electronic band gap is a crucial parameter that determines the electronic and optical

properties of a material. At present, a specific experimental value for the electronic band gap of

K₂NiF₄ is not readily available in the surveyed literature. Theoretical calculations are often

employed to predict the band gap of materials, providing valuable insights where experimental

data is lacking.

Property Experimental Value Theoretical Value

Electronic Band Gap Not available Not available

Experimental and Theoretical Workflow
The process of comparing experimental and theoretical data for a material like K₂NiF₄ involves

a systematic workflow, as illustrated in the diagram below. This process begins with the

synthesis and experimental characterization of the material, followed by computational

modeling and calculation of its properties. The final step involves a critical comparison of the

data obtained from both approaches.

Caption: Workflow for Comparing Experimental and Theoretical Data of K₂NiF₄.

Experimental Protocols
X-ray Diffraction (XRD) for Structural Analysis
Objective: To determine the crystal structure and lattice parameters of K₂NiF₄.

Methodology:

A powdered sample of K₂NiF₄ is prepared and mounted on a sample holder.

The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu

Kα radiation, λ = 1.5406 Å).

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

The resulting diffraction pattern, a plot of intensity versus 2θ, is recorded.
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The positions and intensities of the diffraction peaks are analyzed using Rietveld refinement

software.

By indexing the diffraction peaks, the crystal system, space group, and lattice parameters (a

and c) of the tetragonal unit cell are determined.

SQUID Magnetometry for Magnetic Property
Characterization
Objective: To measure the magnetic susceptibility of K₂NiF₄ as a function of temperature and

determine the Néel temperature.

Methodology:

A small, precisely weighed powdered sample of K₂NiF₄ is placed in a sample holder.

The sample is introduced into a Superconducting Quantum Interference Device (SQUID)

magnetometer.

The magnetic moment of the sample is measured as a function of temperature, typically from

low temperatures (e.g., 2 K) to above the expected Néel temperature, under a constant

applied magnetic field.

Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are performed. In the ZFC

protocol, the sample is cooled in the absence of a magnetic field, after which the field is

applied and the magnetic moment is measured upon heating. In the FC protocol, the sample

is cooled in the presence of the magnetic field.

The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by

the applied magnetic field and the sample mass.

The Néel temperature (Tₙ) is identified as the temperature at which the magnetic

susceptibility reaches its maximum value.

UV-Vis Spectroscopy for Electronic Band Gap
Determination
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Objective: To determine the optical band gap of K₂NiF₄.

Methodology:

A thin film of K₂NiF₄ is prepared on a transparent substrate, or a finely ground powder is

dispersed in a suitable non-absorbing medium.

The sample is placed in a UV-Vis spectrophotometer.

The absorbance or reflectance of the sample is measured over a range of wavelengths,

typically from the ultraviolet to the near-infrared region.

The obtained absorption data is used to construct a Tauc plot. The Tauc relation is given by

(αhν)ⁿ = A(hν - E₉), where α is the absorption coefficient, hν is the photon energy, E₉ is the

band gap energy, A is a constant, and the exponent n depends on the nature of the

electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy

axis, the optical band gap (E₉) can be determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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